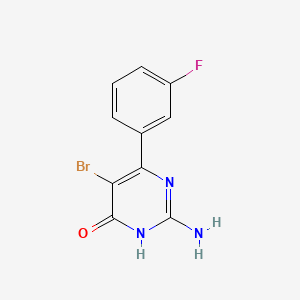
2-Amino-5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of an amino group at the second position, a bromine atom at the fifth position, and a fluorophenyl group at the sixth position of the pyrimidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-fluoroaniline, bromine, and a suitable pyrimidinone precursor.
Bromination: The bromination of the pyrimidinone precursor is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the fifth position.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the fifth position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups and alter its chemical properties.
Coupling Reactions: The amino and fluorophenyl groups can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The amino and fluorophenyl groups play a crucial role in binding to target proteins and enzymes, leading to the modulation of their activity. The bromine atom can also influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-chloro-6-(3-fluorophenyl)-4(3H)pyrimidinone: Similar structure with a chlorine atom instead of bromine.
2-Amino-5-bromo-6-(4-fluorophenyl)-4(3H)pyrimidinone: Similar structure with the fluorophenyl group at a different position.
2-Amino-5-bromo-6-(3-chlorophenyl)-4(3H)pyrimidinone: Similar structure with a chlorophenyl group instead of fluorophenyl.
Uniqueness
The uniqueness of 2-Amino-5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
74602-59-8 |
|---|---|
Molekularformel |
C10H7BrFN3O |
Molekulargewicht |
284.08 |
IUPAC-Name |
2-amino-5-bromo-4-(3-fluorophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7BrFN3O/c11-7-8(14-10(13)15-9(7)16)5-2-1-3-6(12)4-5/h1-4H,(H3,13,14,15,16) |
InChI-Schlüssel |
LOQWIXAMWLMCQY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C2=C(C(=O)NC(=N2)N)Br |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2=C(C(=O)NC(=N2)N)Br |
| 74602-59-8 | |
Synonyme |
2-amino-5-bromo-6-(3-fluorophenyl)-4(3H)pyrimidinone ABMFPP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2E)-2-[(4-Nitrophenyl)methylidene]hydrazinyl]benzenesulfonic acid](/img/structure/B1660235.png)

![1H-Benzimidazole, 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-](/img/structure/B1660238.png)


![1-[Bis(2-hydroxyethyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride](/img/structure/B1660241.png)



![N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide](/img/structure/B1660249.png)



![Ethanedione, bis[4-(trifluoromethyl)phenyl]-](/img/structure/B1660257.png)
